molecular formula C11H20Cl2N4 B1443552 Dimethyl-(6-pyrrolidin-3-ylmethyl-pyrimidin-4-yl)-amine dihydrochloride CAS No. 1361112-02-8

Dimethyl-(6-pyrrolidin-3-ylmethyl-pyrimidin-4-yl)-amine dihydrochloride

Cat. No. B1443552
M. Wt: 279.21 g/mol
InChI Key: HVAGRSXHXMNBFM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Dimethyl-(6-pyrrolidin-3-ylmethyl-pyrimidin-4-yl)-amine dihydrochloride, abbreviated as DMPPA·2HCl, is an organic compound that has been widely used in scientific research applications. It is an amine derivative of pyrrolidin-3-ylmethyl-pyrimidin-4-yl and is commonly used as an acidic counter ion in the synthesis of organometallic compounds. DMPPA·2HCl is a white, crystalline solid that is soluble in water, alcohols, and other organic solvents. It has been used in various scientific research applications, including the synthesis of organometallic compounds, in the study of biochemical and physiological effects, and in laboratory experiments.

Scientific Research Applications

Synthesis and Characterization

One of the primary areas of research involving this compound is its synthesis and characterization. Schmidt et al. (2002) detailed the synthesis and characterization of stable betainic pyrimidinaminides, showcasing the nucleophilic substitution reactions on trichloropyrimidines to form heterocyclic compounds, including those similar to the subject compound (Schmidt, 2002). This research elucidates the compound's formation and properties, laying the groundwork for further application-specific studies.

Antiproliferative and Antimicrobial Activities

The compound's derivatives have been examined for their potential antiproliferative and antimicrobial activities. For instance, Atapour-Mashhad et al. (2017) reported on the synthesis of new pyrimido[1,6-a]thieno[2,3-d]pyrimidine derivatives and evaluated their antiproliferative activity on human breast cancer (MCF-7) and mouse fibroblast nonmalignant (L929) cell lines. The study found some derivatives inducing apoptotic cell death, suggesting the compound's potential in cancer therapy (Atapour-Mashhad et al., 2017). Similarly, Jafar et al. (2017) synthesized 4-Chloro-6-Methoxy-N,N-Dimethylpyrimidin-2-Amine derivatives and tested their antifungal effects against Aspergillus terreus and Aspergillus niger, finding some compounds with significant antifungal activity (Jafar et al., 2017).

Catalysis and Methodology Development

Research has also focused on the compound's role in catalysis and methodology development within organic synthesis. Rahmani et al. (2018) described an efficient synthesis of pyridine-pyrimidines using a triazine diphosphonium hydrogen sulfate ionic liquid supported on functionalized nanosilica as a catalyst, demonstrating the compound's utility in facilitating complex organic reactions (Rahmani et al., 2018).

Exploring Chemical Properties and Reactions

Further studies explore the compound's chemical properties and reactions. Deohate and Palaspagar (2020) synthesized pyrimidine linked pyrazole heterocyclics via microwave irradiative cyclocondensation, showcasing the compound's versatility in creating heterocyclic compounds with potential insecticidal and antimicrobial properties (Deohate & Palaspagar, 2020).

properties

IUPAC Name

N,N-dimethyl-6-(pyrrolidin-3-ylmethyl)pyrimidin-4-amine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N4.2ClH/c1-15(2)11-6-10(13-8-14-11)5-9-3-4-12-7-9;;/h6,8-9,12H,3-5,7H2,1-2H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVAGRSXHXMNBFM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC=NC(=C1)CC2CCNC2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20Cl2N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dimethyl-(6-pyrrolidin-3-ylmethyl-pyrimidin-4-yl)-amine dihydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Dimethyl-(6-pyrrolidin-3-ylmethyl-pyrimidin-4-yl)-amine dihydrochloride
Reactant of Route 2
Dimethyl-(6-pyrrolidin-3-ylmethyl-pyrimidin-4-yl)-amine dihydrochloride
Reactant of Route 3
Dimethyl-(6-pyrrolidin-3-ylmethyl-pyrimidin-4-yl)-amine dihydrochloride
Reactant of Route 4
Dimethyl-(6-pyrrolidin-3-ylmethyl-pyrimidin-4-yl)-amine dihydrochloride
Reactant of Route 5
Dimethyl-(6-pyrrolidin-3-ylmethyl-pyrimidin-4-yl)-amine dihydrochloride
Reactant of Route 6
Dimethyl-(6-pyrrolidin-3-ylmethyl-pyrimidin-4-yl)-amine dihydrochloride

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